[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine
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Overview
Description
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C6H13NO It is characterized by the presence of a cyclopropyl ring substituted with a methoxymethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of methoxymethyl chloride with cyclopropylamine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine is not well-characterized. it is likely to interact with biological molecules through its amine group, potentially forming hydrogen bonds or ionic interactions with proteins or nucleic acids. The cyclopropyl ring may also impart unique steric effects that influence its binding properties .
Comparison with Similar Compounds
1-[1-(Methoxymethyl)cyclopropyl]methanamine monohydrochloride: This compound is similar in structure but includes a hydrochloride salt, which may affect its solubility and reactivity.
1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride: This compound has a cyclopentyl ring instead of a cyclopropyl ring, which may influence its chemical properties and biological activity.
Uniqueness: The uniqueness of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine lies in its cyclopropyl ring, which is less common than other ring structures like cyclopentyl or cyclohexyl
Properties
IUPAC Name |
[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-4-6-2-5(6)3-7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKVPGGOZZZNQ-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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